N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
Overview
Description
Novel modulator of RNF5 downstream pathways, rescuing F508del-CFTR activity on human primary bronchial epithelia, decreasing ubiquitylation and increasing half-life of F508del-CFTR
RNF5 inhibitor Inh-2 is a modulator of RNF5 downstream pathways which rescues F508del-CFTR activity on human primary bronchial epithelia, thereby decreasing ubiquitylation and increasing half-life of F508del-CFTR.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment :
- Pişkin et al. (2020) synthesized and characterized new compounds related to this chemical structure, highlighting their potential in photodynamic therapy for cancer treatment due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties :
- Kuş et al. (2004) and Kuş et al. (2008) investigated benzimidazole derivatives, closely related to the mentioned compound, for their antioxidant properties. These compounds were found to inhibit lipid peroxidation effectively, suggesting their potential as antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004); (Kuş, Ayhan-Kılcıgil, Ozbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).
Antimicrobial Properties :
- Gür et al. (2020) studied Schiff bases derived from 1,3,4-thiadiazole compounds, which demonstrated strong antimicrobial activity against certain bacterial strains, along with DNA protective ability against oxidative damage. This indicates the potential of these compounds in antimicrobial and DNA protective applications (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Anticancer Activity :
- Compounds similar to N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide have shown promise in anticancer studies. Ravinaik et al. (2021) synthesized and evaluated N-substituted benzamides for anticancer activity, revealing moderate to excellent efficacy against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-Leishmanial Activity :
- Tahghighi et al. (2012) synthesized 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety, demonstrating significant anti-leishmanial activity against the promastigote form of Leishmania major (Tahghighi, Razmi, Mahdavi, Foroumadi, Ardestani, Emami, Kobarfard, Dastmalchi, Shafiee, & Foroumadi, 2012).
properties
IUPAC Name |
N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFQLYZABRFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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